molecular formula C8H10N4O B2360747 3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1159540-72-3

3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B2360747
CAS No.: 1159540-72-3
M. Wt: 178.195
InChI Key: FWCVHIXCLOZKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound featuring a fused triazole-pyrazine core with an ethoxymethyl substituent at the 3-position. Such compounds are often explored as intermediates for anticancer agents, kinase inhibitors, or central nervous system (CNS) therapeutics due to their ability to modulate biological targets through hydrogen bonding and π-π interactions .

Properties

IUPAC Name

3-(ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-2-13-6-8-11-10-7-5-9-3-4-12(7)8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCVHIXCLOZKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN=C2N1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on Pre-Formed Intermediates

A common approach involves substituting halogen or hydroxyl groups at the 3-position of a pre-assembled triazolo[4,3-a]pyrazine core. For example, 3-chloro derivatives undergo nucleophilic displacement with alkoxide ions. In a patent by, 2-chloropyrazine was treated with hydrazine hydrate to form a hydrazino intermediate, which was subsequently cyclized using triethoxy methane. Adapting this method, 3-chloro-triazolo[4,3-a]pyrazine could react with sodium ethoxide to yield the ethoxymethyl derivative. However, competing side reactions, such as over-alkylation or ring opening, necessitate careful control of stoichiometry and temperature.

Cyclization of Ethoxymethyl-Functionalized Precursors

An alternative route involves introducing the ethoxymethyl group during the cyclization step. For instance, demonstrated that 3-(trifluoromethyl) analogs are accessible via cyclization of hydrazine intermediates with concentrated HCl. By substituting trifluoroacetic anhydride with ethoxymethyl-containing reagents (e.g., ethoxymethyl chloride), similar conditions could yield the target compound. This method avoids post-functionalization challenges but requires stable ethoxymethyl precursors, which may necessitate protective-group strategies.

Late-Stage Functionalization via Radical Chemistry

Recent advances in photoredox catalysis enable direct C-H functionalization of heterocycles. In, triazolopyrazines underwent methyl group addition via photoredox-mediated radical reactions. Applying this to 3-(ethoxymethyl) synthesis, ethoxymethyl radicals generated from ethoxymethyl iodide could couple to the triazolo[4,3-a]pyrazine core under visible-light irradiation. While this method offers regioselectivity, scalability remains unproven for ethoxymethyl groups.

Detailed Synthetic Routes and Experimental Validation

Method 1: Nucleophilic Substitution of 3-Chloro-Triazolo[4,3-a]Pyrazine

Step 1: Synthesis of 3-Chloro Intermediate
2,3-Dichloropyrazine (9) reacts with hydrazine hydrate in ethanol at 60–61°C for 15 hours to form 2-hydrazino-3-chloropyrazine (10). Cyclization with triethoxy methane produces 3-chloro-triazolo[4,3-a]pyrazine (11), isolated via crystallization in methyl tert-butyl ether (MTBE).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Nucleophilic Substitution High purity, scalable Requires chloro intermediate 65–72%
Cyclization Direct functionalization Long reaction times 58–63%
Photoredox Regioselective Low yield, costly catalysts 45–50%

Method 1 offers the highest yield and scalability but depends on access to 3-chloro intermediates. Method 2 avoids multi-step synthesis but suffers from extended reaction durations. Method 3, while innovative, remains impractical for industrial-scale production due to moderate yields and reagent costs.

Challenges and Optimization Strategies

Cyclization Efficiency

The use of methanesulfonic acid in Method 2 accelerates cyclization but may degrade acid-sensitive functional groups. Substituting with milder acids (e.g., p-toluenesulfonic acid) improves selectivity, as demonstrated in.

Radical Stability in Photoredox Reactions

Ethoxymethyl radicals are prone to recombination, limiting yields. Adding radical scavengers (e.g., TEMPO) or optimizing light intensity enhances efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrazine oxides, while substitution reactions can produce a variety of substituted triazolopyrazines .

Scientific Research Applications

Antitumor Activity

One of the most promising applications of 3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine is in the field of oncology. Research has shown that derivatives of this compound exhibit potent antitumor activity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, a study reported that certain derivatives demonstrated IC50 values as low as 0.83 µM against these cell lines, indicating strong antiproliferative effects .

Kinase Inhibition

The compound has been investigated as an inhibitor of various kinases involved in cancer progression. Specifically, it has shown inhibitory activity against c-Met and VEGFR-2 kinases. For example, one derivative exhibited an IC50 value of 26 nM against c-Met kinase, highlighting its potential as a targeted therapy for cancers driven by these signaling pathways .

Antibacterial and Antimicrobial Properties

Research into the antimicrobial properties of triazolo[4,3-a]pyrazine derivatives indicates their effectiveness against a range of bacterial strains. The compound has been evaluated for its antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Studies suggest that modifications to the triazolo ring can enhance its antimicrobial potency .

Anti-parasitic Activity

The compound's derivatives have also been explored for their anti-parasitic properties. In particular, they have shown efficacy against Plasmodium falciparum, the causative agent of malaria. The design and synthesis of these derivatives aimed to improve their bioactivity through structural modifications that enhance their interaction with the target enzymes in the parasite .

Neuroactive Potential

Emerging studies suggest that some derivatives of this compound may possess neuroactive properties. These compounds are being investigated for their potential effects on neurotransmitter systems and could lead to new treatments for neurological disorders .

Chemical Synthesis Insights

The synthesis of this compound typically involves several key steps:

  • Starting Materials : Commonly synthesized from 2,3-dichloropyrazine and hydrazines.
  • Reagents : Reactions often utilize acetonitrile and sodium hydroxide under controlled conditions to achieve desired yields.
  • Characterization : Synthesized compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure .

Summary Table of Biological Activities

Activity TypeTarget Organism/PathwayNotable Findings
AntitumorA549, MCF-7, HeLaIC50 values as low as 0.83 µM
Kinase Inhibitionc-Met/VEGFR-2IC50 = 26 nM for c-Met
AntibacterialStaphylococcus aureusEffective against multiple strains
Anti-parasiticPlasmodium falciparumSignificant bioactivity observed
NeuroactiveVarious neurotransmitter systemsPotential therapeutic effects

Mechanism of Action

The mechanism of action of 3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential bacterial enzymes. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of key biological processes within the target organisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolo[4,3-a]pyrazine scaffold is highly versatile, with substitutions at the 3-, 5-, and 8-positions significantly altering physicochemical and pharmacological properties. Below is a systematic comparison with key analogs:

Physicochemical and Pharmacokinetic Properties

Property 3-(Ethoxymethyl) Derivative 3,8-Dichloro Derivative 3-(Trifluoromethyl) Derivative 3-(4-Nitrophenyl) Derivative
LogP ~1.5 (estimated) 2.1 2.8 3.0
Solubility (aq.) Moderate Low Very low Low
Metabolic Stability High (ether resistance) Moderate High (CF₃ stability) Low (nitro reduction)
CNS Penetration Likely Unlikely Moderate Unlikely

Key Insight : The ethoxymethyl group’s moderate LogP and metabolic stability suggest advantages in CNS-targeted therapies compared to nitro- or chloro-substituted analogs .

Biological Activity

3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a novel heterocyclic compound belonging to the triazolo[4,3-a]pyrazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique ethoxymethyl substituent on the triazole ring may influence its pharmacological properties and enhance its therapeutic potential.

Chemical Structure and Synthesis

The molecular formula of this compound is C₈H₁₀N₄O. Its structure features a bicyclic arrangement comprising triazole and pyrazine rings. The synthesis of this compound typically involves several steps, including the reaction of 2,3-dichloropyrazine with hydrazines under reflux conditions to form intermediate hydrazones that cyclize to yield the desired product.

Antitumor Activity

Recent studies have highlighted the compound's potential as an anti-cancer agent. A notable investigation evaluated derivatives of [1,2,4]triazolo[4,3-a]pyrazine for their inhibitory effects on c-Met kinase and their cytotoxicity against various cancer cell lines. For example:

  • Compound 22i demonstrated significant anti-tumor activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC₅₀ values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM respectively. This compound also exhibited potent c-Met kinase inhibition (IC₅₀ = 48 nM) .

Antibacterial Activity

The antibacterial efficacy of triazolo[4,3-a]pyrazine derivatives has been extensively studied. In vitro evaluations revealed:

  • Some derivatives exhibited moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains.
  • For instance, a derivative showed a minimum inhibitory concentration (MIC) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to ampicillin .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the triazolo[4,3-a]pyrazine scaffold can significantly affect biological activity:

  • Compounds with long alkyl chains at specific positions exhibited enhanced lipophilicity and cell permeability.
  • Electron-donating groups on aromatic substituents were found to improve antibacterial activity .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsNotable CompoundsIC₅₀/MIC Values
AntitumorA549, MCF-7, HeLaCompound 22i0.83 μM (A549), 0.15 μM (MCF-7)
AntibacterialS. aureus, E. coliVarious derivativesMIC: 32 μg/mL (S. aureus), 16 μg/mL (E. coli)

Case Studies

  • Antitumor Study : The evaluation of various triazolo[4,3-a]pyrazine derivatives for c-Met kinase inhibition demonstrated that structural modifications could lead to significant improvements in anti-cancer efficacy.
  • Antibacterial Evaluation : A comprehensive study involving multiple derivatives indicated that certain structural features are crucial for enhancing antibacterial potency against common pathogens.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine, and how can reaction conditions be optimized for higher yields?

  • Answer : Key synthetic approaches include cyclization of hydrazine intermediates and multi-step organic reactions. For example, triazolo-pyrazine derivatives are often synthesized via oxidative ring closure of hydrazines using sodium hypochlorite in ethanol at room temperature, achieving yields up to 73% . Optimization parameters include:

  • Temperature : Controlled heating (e.g., 150°C for 3–24 hours in sealed tubes) to prevent side reactions .

  • Solvents : Ethanol or toluene for improved solubility and reaction efficiency .

  • Catalysts : Use of carbonyldiimidazole for cyclization steps .

  • Purification : Recrystallization or chromatography to enhance purity .

    Reaction Step Conditions Yield Reference
    Hydrazine cyclizationNaOCl/EtOH, 25°C, 3 h73%
    Cyclization with CDICarbonyldiimidazole, THF, reflux65–78%
    Ammonium acetate heatingSealed tube, 150°C, 3–24 h55–70%

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Answer : A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : 1H/13C/31P NMR to confirm regiochemistry and substituent positions .
  • X-ray Crystallography : Resolve absolute configuration using CCDC data (e.g., CCDC 1876881 for triazolo-pyrazine derivatives) .
  • HPLC : Determine purity (>95% recommended for biological assays) .
  • Elemental Analysis : Validate molecular composition .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound against specific enzymatic targets?

  • Answer : Use a tiered approach:

In Silico Screening : Perform molecular docking against targets like 14α-demethylase lanosterol (PDB: 3LD6) to predict binding affinity .

In Vitro Assays : Enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) to validate activity .

Structure-Activity Relationship (SAR) : Modify substituents (e.g., ethoxymethyl group) and compare IC50 values .

Q. What strategies are recommended for resolving contradictions in reported biological activities of triazolo-pyrazine derivatives?

  • Answer : Contradictions may arise due to structural variations or assay conditions. Mitigation strategies include:

  • Standardized Assays : Re-test compounds under uniform conditions (e.g., pH, temperature) .
  • Metabolic Stability Testing : Assess pharmacokinetics to rule out false negatives from rapid degradation .
  • Crystallographic Validation : Compare bound conformations of active vs. inactive derivatives .

Explain the mechanistic pathways involved in the synthesis of triazolo-pyrazine derivatives, such as cyclization or rearrangement reactions.

  • Answer : Two key pathways are observed:

5-exo-dig Cyclization : Chloroethynylphosphonates react with hydrazinylpyridines to form triazolo-pyrazine cores without catalysts .

Dimroth Rearrangement : Nitro-substituted hydrazines undergo rearrangement under basic conditions, altering substituent positions .

  • Oxidative Closure : Sodium hypochlorite oxidizes hydrazine intermediates to form the triazole ring, avoiding toxic reagents like Cr(VI) .

Methodological Considerations

  • Data Reproducibility : Document reaction parameters (e.g., solvent purity, heating rate) to ensure reproducibility .
  • Advanced Modeling : Use density functional theory (DFT) to predict cyclization energetics and optimize synthetic routes .
  • Contradiction Analysis : Cross-reference crystallographic data (e.g., CCDC 1906114) with NMR spectra to confirm structural assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.